
4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One possible route is the reaction of diethyl malonate with phenyl isocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is essential to achieve high efficiency and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,3-diones, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Utilization in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dimethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide
- 4,5-Diethyl-2-oxo-N-methyl-1,3-oxazole-3(2H)-carboxamide
- 4,5-Diethyl-2-oxo-N-phenyl-1,3-thiazole-3(2H)-carboxamide
Uniqueness
4,5-Diethyl-2-oxo-N-phenyl-1,3-oxazole-3(2H)-carboxamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its diethyl groups and phenyl ring can influence its reactivity, solubility, and potential interactions with biological targets, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
59167-81-6 |
|---|---|
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
4,5-diethyl-2-oxo-N-phenyl-1,3-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-3-11-12(4-2)19-14(18)16(11)13(17)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,17) |
Clé InChI |
SBEHCGSCMHGZGF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(OC(=O)N1C(=O)NC2=CC=CC=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


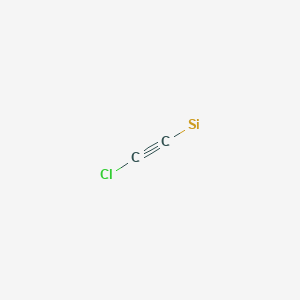
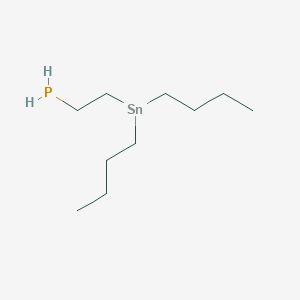
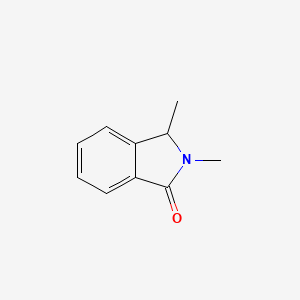
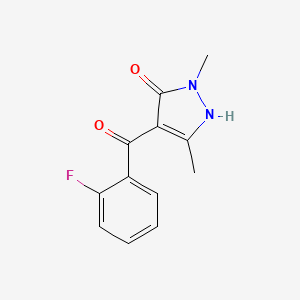
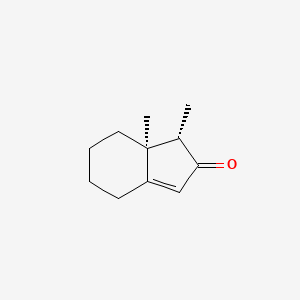




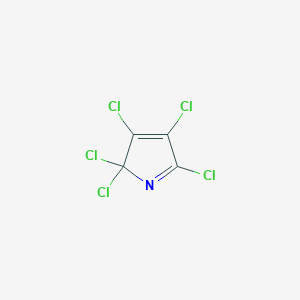

![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)
